![molecular formula C8H7BrClNO2 B2793423 5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester CAS No. 1935335-95-7](/img/structure/B2793423.png)
5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester
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Overview
Description
Scientific Research Applications
Organic Synthesis
The synthesis of nicotinate esters, which includes derivatives like 5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester, is crucial for the development of various organic compounds. Paine (1987) outlined a method for the convenient synthesis of alkyl-substituted ethyl nicotinates from 3-cyanopyridones, highlighting the versatility of nicotinate esters in organic chemistry (Paine, 1987).
Antimicrobial Activity
Porwal, Jayashree, and Attimarad (2009) synthesized new 3-coumarinoyl pyridinium and quinolinium bromides, derived from interactions with methyl and ethyl esters of nicotinic acid, demonstrating significant antimicrobial activity. This research suggests the potential of derivatives of nicotinic acid methyl ester, including 5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester, in developing new antimicrobial agents (Porwal, Jayashree, & Attimarad, 2009).
Herbicidal Activity
The study by Yu et al. (2021) on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, highlights the herbicidal potential of nicotinic acid derivatives. Some of the synthesized compounds showed excellent herbicidal activity against various weeds, indicating the importance of exploring 5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester and similar compounds for agricultural applications (Yu et al., 2021).
Mechanism of Action
Target of Action
Given its structural similarity to nicotinic acid methyl ester, it may interact with similar targets, such as nicotinic acid receptors .
Biochemical Pathways
It’s worth noting that nicotinic acid derivatives are often involved in pathways related to cellular metabolism and signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
properties
IUPAC Name |
methyl 5-bromo-2-chloro-6-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-4-6(9)3-5(7(10)11-4)8(12)13-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYPYOGYRFEUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester |
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